N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide

Lipophilicity Drug design Physicochemical profiling

N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 956204-01-6, vendor code WAY-330332; molecular formula C₁₄H₁₄F₃N₃O, molecular weight 297.28 g/mol) is a synthetic small molecule belonging to the pyrazole-acetamide class, characterized by a 1H-pyrazole ring substituted at position 3 with a trifluoromethyl group and linked via an acetamide bridge to a 4-methylbenzyl moiety. The compound is cataloged by multiple vendors as an antitubercular screening agent and is typically supplied as a 10 mM solution in DMSO (purity ≥97%) requiring storage at -80 °C (shipped on dry ice) to maintain stability.

Molecular Formula C14H14F3N3O
Molecular Weight 297.28 g/mol
Cat. No. B15155868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Molecular FormulaC14H14F3N3O
Molecular Weight297.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CN2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C14H14F3N3O/c1-10-2-4-11(5-3-10)8-18-13(21)9-20-7-6-12(19-20)14(15,16)17/h2-7H,8-9H2,1H3,(H,18,21)
InChIKeyXDTLHKIMTDADPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (WAY-330332): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 956204-01-6, vendor code WAY-330332; molecular formula C₁₄H₁₄F₃N₃O, molecular weight 297.28 g/mol) is a synthetic small molecule belonging to the pyrazole-acetamide class, characterized by a 1H-pyrazole ring substituted at position 3 with a trifluoromethyl group and linked via an acetamide bridge to a 4-methylbenzyl moiety . The compound is cataloged by multiple vendors as an antitubercular screening agent and is typically supplied as a 10 mM solution in DMSO (purity ≥97%) requiring storage at -80 °C (shipped on dry ice) to maintain stability . Predicted physicochemical parameters include a boiling point of 463.0 ± 45.0 °C, density of 1.28 ± 0.1 g/cm³, and pKa of 14.24 ± 0.46 . Its computed logP of approximately 4.05 and polar surface area of ~41.5 Ų place it in a lipophilicity range associated with membrane permeability suitable for intracellular target engagement .

Why N-[(4-Methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide Cannot Be Casually Interchanged with Structurally Similar Pyrazole-Acetamide Analogs


The pyrazole-acetamide chemotype is recognized as a privileged scaffold in medicinal chemistry, with derivatives reported as kinase inhibitors, COX-2 inhibitors, CRAC channel modulators, and antimycobacterial agents [1]. Within this broad class, even subtle modifications to the N-substituent or peripheral substituents can dramatically redirect target selectivity, potency, and physicochemical properties, making generic substitution unreliable. For example, OSU-03012—a structurally related trifluoromethylpyrazole-acetamide—is a validated PDK-1 inhibitor (IC₅₀ ~5 μM) with no measurable COX-2 inhibition at pharmacologically relevant concentrations, while celecoxib exploits the same trifluoromethylpyrazole core for selective COX-2 inhibition [2]. The target compound WAY-330332 is specifically cataloged by vendors as an antitubercular screening agent, a biological annotation absent from close N-alkyl analogs such as N-(tert-butyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 680203-49-0) and N-(propan-2-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 1280806-58-7) . The 4-methylbenzyl substituent introduces a distinct aromatic hydrophobic surface that is absent in aliphatic N-alkyl congeners, predictably altering binding-site complementarity and metabolic stability . These structural and annotation-level differences underscore that the specific compound—not merely its scaffold class—must be specified in procurement to ensure experimental reproducibility and target-relevant screening outcomes.

Quantitative and Semi-Quantitative Evidence Differentiating N-[(4-Methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide from Its Closest Analogs


Unique N-(4-Methylbenzyl) Substituent Confers Elevated Lipophilicity Relative to Aliphatic N-Alkyl Pyrazole-Acetamide Congeners

The target compound bears an aromatic 4-methylbenzyl substituent on the acetamide nitrogen, distinguishing it from aliphatic N-alkyl analogs such as N-(tert-butyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 680203-49-0) and N-(propan-2-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 1280806-58-7). Computational predictions give WAY-330332 a logP of 4.05 , which is substantially higher than the logP of ~1.07 reported for the simpler N-(2-aminoethyl)-3-(trifluoromethyl) analog . Increased logP can enhance membrane permeability for intracellular antimycobacterial targets but may also require careful solubility management in assay development [1].

Lipophilicity Drug design Physicochemical profiling

Vendor-Annotated Antitubercular Indication Distinguishes WAY-330332 from Closely Related Pyrazole-Acetamide Scaffolds with Different Biological Annotations

Multiple commercial vendors (Aladdin, Chemsrc, GLPBIO) catalog WAY-330332 specifically as an 'antitubercular agent' . This annotation is absent from close structural analogs that share the 2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide core but differ in the N-substituent. For instance, N-(tert-butyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide is promoted for anti-inflammatory and analgesic research, while N-(2-methylpropyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is associated with VEGFR-2 kinase inhibition . The biological labeling divergence across analogs with identical pyrazole-trifluoromethyl-acetamide backbones indicates that the N-(4-methylbenzyl) group directs the compound toward a distinct target profile or screening phenotype .

Antitubercular screening Phenotypic assay Compound library

Predicted pKa of 14.24 Positions WAY-330332 as a Neutral Species at Physiological pH, Distinct from Ionizable Amine-Containing Analogs

The predicted pKa of WAY-330332 is 14.24 ± 0.46, indicating that the compound remains predominantly neutral and unionized across the full biologically relevant pH range (pH 1–10) . This contrasts with analogs bearing basic amine groups, such as N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (CAS 925200-32-4), which carry a primary amine (predicted pKa ~9–10) and exist partially protonated at physiological pH . The neutral ionization state of WAY-330332 simplifies pH-dependent solubility modeling, eliminates confounding effects of ionization-state changes on membrane partitioning in cell-based antimycobacterial assays, and removes the need for pH-buffered formulation strategies required for ionizable analogs [1].

Ionization state pH-dependent solubility Assay compatibility

Pre-Formulated 10 mM DMSO Stock Solution with Defined Storage Stability Provides Operational Advantages over Powder-Only Analogs for High-Throughput Screening

WAY-330332 is commercially available as a ready-to-use 10 mM solution in DMSO (e.g., Aladdin Catalog W427077, Biomart Catalog S58974-1ml) . Vendors specify that stock solutions stored at -80 °C remain stable for up to 6 months, while storage at -20 °C limits usable lifetime to 1 month [1]. In contrast, structurally related analogs such as N-(tert-butyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (CAS 680203-49-0) and N-(propan-2-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide (CAS 1280806-58-7) are predominantly supplied as solid powders requiring end-user dissolution and aliquoting, introducing additional sources of weighing error and DMSO hygroscopicity-related concentration variability . The pre-formulated format eliminates gravimetric preparation steps and ensures lot-to-lot concentration consistency for quantitative dose-response screening.

High-throughput screening Compound management Solution stability

Optimal Research and Procurement Application Scenarios for N-[(4-Methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide (WAY-330332) Based on Available Evidence


Primary Screening in Antimycobacterial Phenotypic Assays Against Mycobacterium tuberculosis H37Rv

WAY-330332 is explicitly cataloged by multiple vendors as an antitubercular agent, making it a logical inclusion in phenotypic screening panels targeting M. tuberculosis growth inhibition . The computed logP of ~4.05 supports reasonable mycobacterial cell wall penetration, while the neutral ionization state at physiological pH (pKa 14.24) ensures consistent intracellular pharmacokinetics across assay pH conditions . Researchers should source the pre-formulated 10 mM DMSO stock solution (Aladdin W427077 or equivalent) to minimize handling variability, and store aliquots at -80 °C with documented 6-month stability [1]. Note: independent confirmation of MIC values against M. tuberculosis H37Rv is recommended, as no publicly available quantitative potency data for this specific compound were identified at the time of this evidence compilation.

Structure-Activity Relationship (SAR) Studies Focused on the N-Benzyl Substituent of Trifluoromethylpyrazole-Acetamide Scaffolds

The 4-methylbenzyl group of WAY-330332 represents a distinct aromatic hydrophobic N-substituent within the 2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide scaffold family. SAR campaigns comparing WAY-330332 against aliphatic N-alkyl analogs (e.g., N-tert-butyl, N-isopropyl, N-isobutyl derivatives) can probe the contribution of the aromatic benzyl moiety to target binding affinity, selectivity, and metabolic stability . The predicted logP difference of approximately three orders of magnitude between WAY-330332 and more polar N-alkyl congeners enables systematic exploration of lipophilicity–activity relationships . Procurement of the specific 4-methylbenzyl analog is essential, as pool-based or representative-compound strategies would miss the structural determinant under investigation.

Comparator Profiling in Kinase or GPCR Selectivity Panels Alongside OSU-03012 and Other Trifluoromethylpyrazole Probes

WAY-330332 shares the trifluoromethylpyrazole-acetamide core with well-characterized probe molecules such as OSU-03012 (PDK-1 inhibitor, IC₅₀ 5 μM) and celecoxib (COX-2 inhibitor) but bears a distinct N-(4-methylbenzyl) substituent not present in these reference compounds . Including WAY-330332 in broad kinase or GPCR selectivity panels alongside OSU-03012 can reveal whether the 4-methylbenzyl modification redirects target engagement away from PDK-1 toward alternative kinases or receptors relevant to mycobacterial biology . This scenario leverages the compound's unique substitution pattern to deconvolute scaffold-level pharmacology from substituent-driven target selectivity.

Method Development for Lipophilic Compound Handling in Automated Liquid-Handling Workflows

With a calculated logP of ~4.05 and neutral ionization state, WAY-330332 serves as a representative lipophilic, neutral small molecule for developing and validating automated compound-handling protocols intended for antitubercular screening libraries . The pre-formulated 10 mM DMSO stock format enables direct integration into acoustic dispensing or pin-tool transfer systems without powder weighing steps . The documented -80 °C storage stability (6 months) provides a defined shelf-life framework for quality-control protocols governing compound library maintenance [1]. This application scenario is particularly relevant for core facilities and screening centers establishing standardized operating procedures for compound management.

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